molecular formula C16H13ClN2O3 B3461031 3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3461031
M. Wt: 316.74 g/mol
InChI Key: IXDBKDVLDZCHRB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-chlorophenyl and 3,5-dimethoxyphenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzohydrazide with 3,5-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acylhydrazide, which undergoes cyclization to form the desired oxadiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methoxy groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may reduce the oxadiazole ring or the aromatic substituents, depending on the reaction conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups leads to carboxylic acids, while substitution reactions yield halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.

The pathways involved in its mechanism of action depend on the specific biological context. In cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds in the oxadiazole family, such as:

    3-(4-Methylphenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: This compound has a methyl group instead of a chlorine atom, which affects its reactivity and biological activity.

    3-(4-Nitrophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole:

    3-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: The bromine atom affects the compound’s reactivity in substitution reactions and its potential as a bioactive molecule.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-13-7-11(8-14(9-13)21-2)16-18-15(19-22-16)10-3-5-12(17)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDBKDVLDZCHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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